![molecular formula C19H17Cl2NO2 B5004831 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline, also known as DCBQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DCBQ belongs to the class of quinoline-based compounds and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline is not fully understood. However, it has been found to inhibit the activity of protein tyrosine phosphatases by covalently modifying the active site of the enzyme. This leads to the inactivation of the enzyme, which in turn affects various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes such as cell differentiation, proliferation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline in lab experiments include its unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been found to exhibit unique biochemical and physiological effects, which make it useful in studying the role of protein tyrosine phosphatases in various cellular processes.
The limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action. This compound has been found to exhibit cytotoxicity in certain cell lines, which limits its use in certain experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to develop new derivatives of this compound that exhibit improved properties such as reduced toxicity and increased potency. This compound can also be used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. Finally, this compound can be used as a lead compound to develop new drugs that target protein tyrosine phosphatases.
Métodos De Síntesis
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline can be synthesized using a multistep process. The first step involves the preparation of 2,6-dichlorophenol, which is then reacted with butyl bromide to form 2,6-dichlorophenylbutane. The next step involves the preparation of 8-hydroxyquinoline, which is then reacted with 2,6-dichlorophenylbutane to form this compound. The final product is then purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline has been extensively studied for its potential use in scientific research. It has been found to exhibit unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propiedades
IUPAC Name |
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c20-15-8-4-9-16(21)19(15)24-13-2-1-12-23-17-10-3-6-14-7-5-11-22-18(14)17/h3-11H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZCAKPFDCZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)

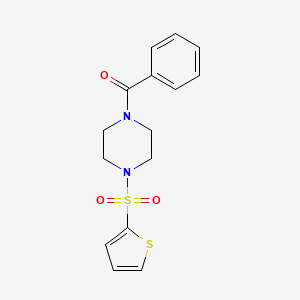
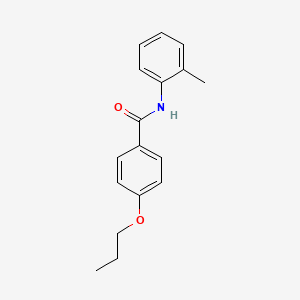
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
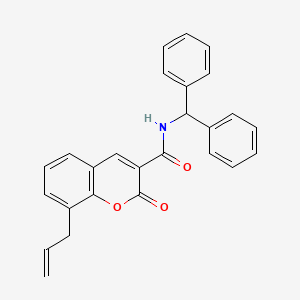
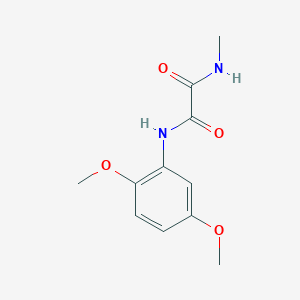
![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5004825.png)
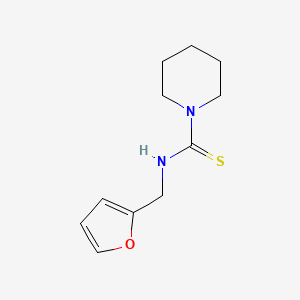
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)